2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene
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Overview
Description
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups (-NO2) attached to a benzene ring, along with methoxy (-OCH3) and methyl (-CH3) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene typically involves the nitration of 2-methoxy-4,5-dimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-methoxy-4,5-dimethyl-1,3-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2,4-dinitrobenzene
- 2,4-Dinitrophenol
- 2,5-Dimethyl-4-methoxybenzaldehyde
Uniqueness
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups, along with two nitro groups, makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C9H10N2O5 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4-methoxy-1,2-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-5-4-7(10(12)13)9(16-3)8(6(5)2)11(14)15/h4H,1-3H3 |
InChI Key |
LKXZNULPLFYVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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